molecular formula C21H22N2OS B3649289 N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(3-methylphenyl)propanamide

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(3-methylphenyl)propanamide

Cat. No.: B3649289
M. Wt: 350.5 g/mol
InChI Key: ZPIDCZWRINDNIQ-UHFFFAOYSA-N
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Description

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(3-methylphenyl)propanamide is a synthetic organic compound characterized by its unique thiazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(3-methylphenyl)propanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.

    Substitution Reactions: The ethyl and phenyl groups are introduced via substitution reactions, often using Grignard reagents or organolithium compounds.

    Amide Formation: The final step involves the formation of the amide bond. This can be achieved by reacting the thiazole derivative with 3-methylphenylpropanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and automated systems may be employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(3-methylphenyl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its pharmacological properties. It may exhibit activity against certain diseases or conditions, warranting further investigation in preclinical and clinical studies.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(3-methylphenyl)propanamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The thiazole ring and amide group are likely involved in binding to molecular targets, influencing pathways related to cell signaling or metabolism.

Comparison with Similar Compounds

Similar Compounds

    N-(4-phenyl-1,3-thiazol-2-yl)-N-(3-methylphenyl)propanamide: Similar structure but lacks the ethyl group, which may affect its reactivity and biological activity.

    N-(5-ethyl-1,3-thiazol-2-yl)-N-(3-methylphenyl)propanamide: Lacks the phenyl group, potentially altering its chemical properties and applications.

Uniqueness

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(3-methylphenyl)propanamide is unique due to the combination of its ethyl, phenyl, and thiazole groups. This specific arrangement of functional groups provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(3-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2OS/c1-4-18-20(16-11-7-6-8-12-16)22-21(25-18)23(19(24)5-2)17-13-9-10-15(3)14-17/h6-14H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPIDCZWRINDNIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(S1)N(C2=CC=CC(=C2)C)C(=O)CC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(3-methylphenyl)propanamide
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N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(3-methylphenyl)propanamide
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N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(3-methylphenyl)propanamide
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N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(3-methylphenyl)propanamide
Reactant of Route 5
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(3-methylphenyl)propanamide
Reactant of Route 6
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(3-methylphenyl)propanamide

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